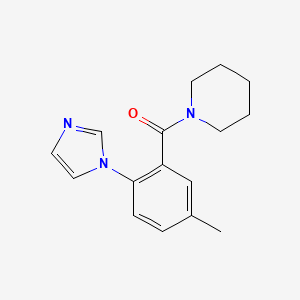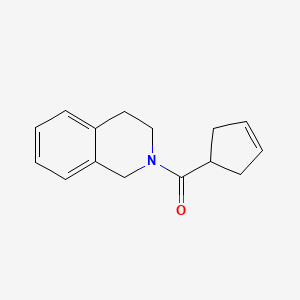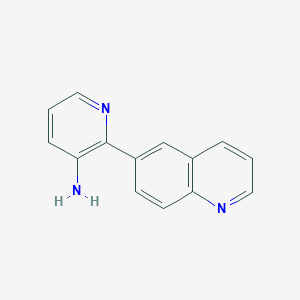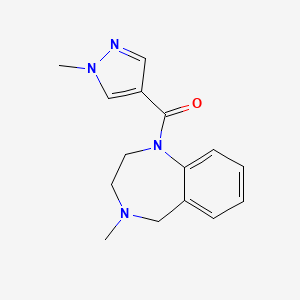![molecular formula C17H16N4O B7621870 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone](/img/structure/B7621870.png)
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone typically involves the cycloaddition reaction between a nitrile and an azide. . The reaction conditions often require the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the phenylethanone moiety, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s ability to penetrate cell membranes enhances its efficacy in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-(3-Trifluoromethylphenyl)tetrazol-2-yl]-1-phenylethanone
- 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N′-[(1E)-(4-fluorophenyl)methylidene]acetohydrazide
Uniqueness
2-[5-(4-Ethylphenyl)tetrazol-2-yl]-1-phenylethanone is unique due to its specific substitution pattern on the tetrazole ring and the presence of the phenylethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
2-[5-(4-ethylphenyl)tetrazol-2-yl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-13-8-10-15(11-9-13)17-18-20-21(19-17)12-16(22)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXFMCJRJPKBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B7621795.png)
![4-Methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621809.png)

![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7621814.png)
![4-Methyl-3-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621823.png)
![4-Methyl-3-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621825.png)

![4-Methyl-3-[(1-phenylpyrazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7621834.png)


![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7621853.png)

![2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-phenylacetamide](/img/structure/B7621862.png)
![[6-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7621878.png)
